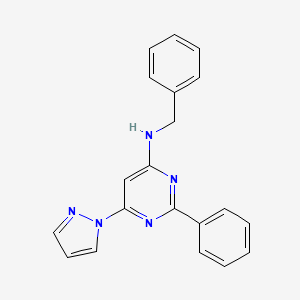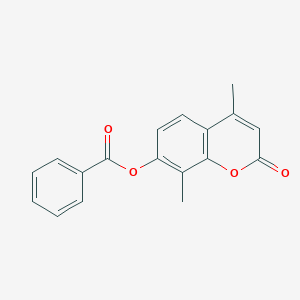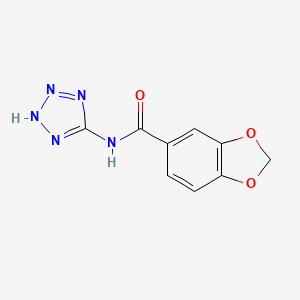
N-(2H-tetrazol-5-yl)-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2H-tetrazol-5-yl)-1,3-benzodioxole-5-carboxamide is a compound that belongs to the class of tetrazoles, which are nitrogen-rich heterocycles. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and pharmaceuticals
準備方法
The synthesis of N-(2H-tetrazol-5-yl)-1,3-benzodioxole-5-carboxamide can be approached through various synthetic routes. One common method involves the cycloaddition reaction of nitriles and azides, which provides a straightforward technique for the synthesis of 5-substituted 1H-tetrazoles . Sodium azide is often used as an inorganic azide source in conjunction with an ammonium halide as an additive in dipolar aprotic solvents . Industrial production methods may involve the use of eco-friendly approaches such as click chemistry, which utilizes water as a solvent and moderate reaction conditions to achieve high yields .
化学反応の分析
N-(2H-tetrazol-5-yl)-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the tetrazole ring allows for the stabilization of negative charges by delocalization of electrons, making it reactive towards different reagents . Common reagents used in these reactions include strong oxidizers, reducing agents, and acidic materials . Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the tetrazole or benzodioxole moieties.
科学的研究の応用
N-(2H-tetrazol-5-yl)-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In medicine, it is explored for its potential use in treating diseases such as tuberculosis and cancer . In the industry, it can be used in the development of high-performance materials and as a platform for virtual screening .
作用機序
The mechanism of action of N-(2H-tetrazol-5-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with molecular targets and pathways within biological systems. The tetrazole ring can form non-covalent interactions with enzymes and receptors, leading to various biological effects . For example, it may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
N-(2H-tetrazol-5-yl)-1,3-benzodioxole-5-carboxamide can be compared with other tetrazole derivatives, such as 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole and N3,N6-bis(1H-tetrazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine . These compounds share the tetrazole ring but differ in their substituents and overall structure. The uniqueness of this compound lies in its benzodioxole moiety, which imparts distinct chemical and biological properties. Similar compounds include various nitro-azole derivatives and other tetrazole-based molecules used in medicinal and material chemistry .
特性
IUPAC Name |
N-(2H-tetrazol-5-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O3/c15-8(10-9-11-13-14-12-9)5-1-2-6-7(3-5)17-4-16-6/h1-3H,4H2,(H2,10,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMALQWKMFTOJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-[(4-bromophenyl)thio]acetamide](/img/structure/B5839519.png)
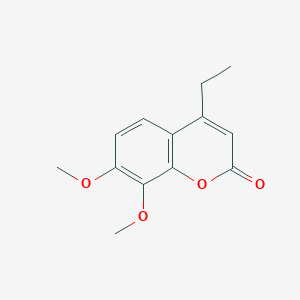
![7-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-2H-chromen-2-one](/img/structure/B5839523.png)
![2-(4-methylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5839530.png)
![N-[(4-chlorophenyl)methyl]-2-methoxyacetamide](/img/structure/B5839545.png)
![4-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid](/img/structure/B5839548.png)
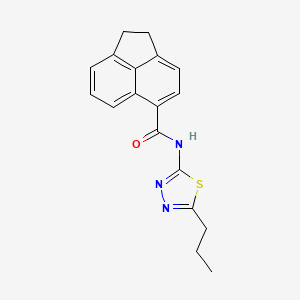

![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-methylbutanamide](/img/structure/B5839571.png)
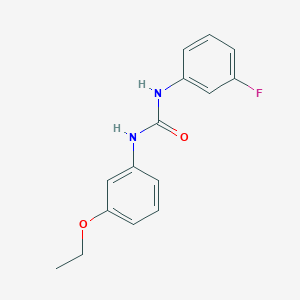
![N-(4-chlorophenyl)-2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinecarboxamide](/img/structure/B5839583.png)
